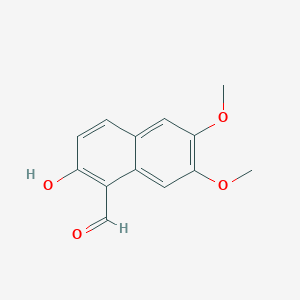

2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde

Description

2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde is a naphthalene derivative characterized by a hydroxy group at position 2, methoxy groups at positions 6 and 7, and an aldehyde functional group at position 1. This compound’s structure confers unique electronic and steric properties, making it relevant in organic synthesis, pharmaceuticals, and materials science. Its reactivity is influenced by the electron-donating methoxy groups and the electron-withdrawing aldehyde, which may facilitate applications in catalysis or as a precursor for bioactive molecules.

Properties

Molecular Formula |

C13H12O4 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

2-hydroxy-6,7-dimethoxynaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C13H12O4/c1-16-12-5-8-3-4-11(15)10(7-14)9(8)6-13(12)17-2/h3-7,15H,1-2H3 |

InChI Key |

PUBQBHGPMXIGIP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=C2C=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde typically involves the functionalization of naphthalene derivatives. One common method is the formylation of 2-hydroxy-6,7-dimethoxynaphthalene using Vilsmeier-Haack reaction conditions. This involves the reaction of 2-hydroxy-6,7-dimethoxynaphthalene with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 1-position.

Industrial Production Methods

Industrial production of 2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic or basic conditions.

Major Products Formed

Oxidation: 2-Hydroxy-6,7-dimethoxy-1-naphthoic acid.

Reduction: 2-Hydroxy-6,7-dimethoxy-1-naphthylmethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde is often related to its ability to participate in various chemical reactions. For instance, its hydroxyl and methoxy groups can form hydrogen bonds, influencing the compound’s reactivity and interaction with other molecules. In biological systems, it may interact with specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde with structurally related naphthalene derivatives, emphasizing substituent patterns, functional groups, and regulatory identifiers:

Key Observations:

Functional Group Impact: The aldehyde group in 2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde enhances electrophilicity, enabling nucleophilic additions (e.g., condensations), unlike the carboxylate in (6-Methoxynaphthalen-2-yl)acetic Acid .

Structural Backbones: Quinoxaline derivatives (e.g., 6,7-Dimethoxyquinoxalin-2(1H)-one) exhibit heterocyclic nitrogen atoms, altering redox behavior and bioavailability compared to purely aromatic naphthaldehydes .

Regulatory and Safety Profiles: Compounds like 6,7-Dimethoxyquinoxalin-2(1H)-one are classified under stringent safety protocols (e.g., UN GHS), suggesting handling precautions for toxicity or reactivity .

Computational and Analytical Insights

Density Functional Theory (DFT) :

- Becke’s hybrid functional () and Lee-Yang-Parr correlation () are critical for predicting thermochemical properties (e.g., bond dissociation energies) when experimental data are scarce. For instance, the exact exchange component in DFT improves accuracy for molecules with conjugated systems like naphthaldehydes .

Mass Spectrometry: High-resolution mass spectrometry (HRMS) differentiates isomers (e.g., distinguishing 2-Hydroxy-6,7-dimethoxy-1-naphthaldehyde from quinoxaline analogs). Discrepancies between computed and observed masses (e.g., ±0.01 Da) aid in structural validation, as noted in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.